molecular formula C19H18ClN3O2 B2628786 7-Methoxy-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323342-18-2

7-Methoxy-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2628786
CAS No.: 1323342-18-2
M. Wt: 355.82
InChI Key: VQVWHUIHBBZWPT-UHFFFAOYSA-N
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Description

7-Methoxy-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and amino groups, as well as a carbonitrile moiety. It is often used in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.

    Formation of the Carbonitrile Moiety: The carbonitrile group is typically introduced through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide.

    Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-Methoxy-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription.

    Modulating Signaling Pathways: Affecting various signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 4-aminoquinoline and 8-hydroxyquinoline share structural similarities with 7-Methoxy-4-((4-methoxybenzyl)amino)quinoline-3-carbonitrile hydrochloride.

    Methoxy-substituted Quinoline Compounds: Compounds like 6-methoxyquinoline and 2-methoxyquinoline have similar methoxy substitutions.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino substitutions, along with the carbonitrile moiety, make it a versatile compound for various research applications.

Properties

IUPAC Name

7-methoxy-4-[(4-methoxyphenyl)methylamino]quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2.ClH/c1-23-15-5-3-13(4-6-15)11-22-19-14(10-20)12-21-18-9-16(24-2)7-8-17(18)19;/h3-9,12H,11H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVWHUIHBBZWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2C#N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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